CID 137221322

Description

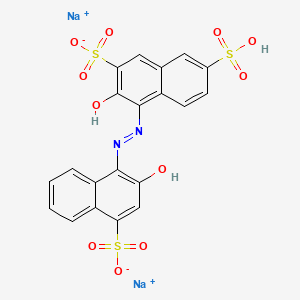

Hydroxy naphthol blue disodium salt (HNBD, CAS No. 165660-27-5) is a metallochromic indicator widely used in complexometric titrations and biochemical assays. Its molecular formula is C₂₀H₁₄N₂Na₂O₁₁S₃ (MW: 600.495 g/mol), featuring three sulfonic acid groups and two sodium ions that enhance solubility in aqueous solutions . Structurally, it is the disodium salt of 1-(2-naphtholazo-3,6-disulfonic acid)-2-naphthol-4-sulfonic acid .

Properties

CAS No. |

165660-27-5 |

|---|---|

Molecular Formula |

C20H14N2Na2O11S3 |

Molecular Weight |

600.5 g/mol |

IUPAC Name |

disodium;3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C20H14N2O11S3.2Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);; |

InChI Key |

PPLGBYKWDBFHQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Hydroxy naphthol blue disodium salt is synthesized through a series of chemical reactions involving naphthol derivatives and diazonium salts. The synthetic route typically involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative under controlled pH conditions. Industrial production methods often involve large-scale batch processes to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Hydroxy naphthol blue disodium salt undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also be reduced, typically using reducing agents like sodium dithionite.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hydroxy naphthol blue disodium salt has a wide range of scientific research applications:

Chemistry: It is used as a pH indicator and in metal affinity chromatography for the quantification of metal leaching.

Biology: The compound is used in various staining techniques in histology and hematology.

Medicine: It is employed in diagnostic assays to detect specific ions and molecules.

Industry: Hydroxy naphthol blue disodium salt is used in the manufacturing of dyes and pigments.

Mechanism of Action

The mechanism by which hydroxy naphthol blue disodium salt exerts its effects involves its ability to change color in response to pH changes. This color change is due to the structural changes in the molecule when it interacts with hydrogen ions. The molecular targets and pathways involved include the interaction with metal ions and the formation of complexes that result in a visible color change .

Comparison with Similar Compounds

Key Properties:

- pH Range : 12–13, ideal for high-precision calcium determination in alkaline conditions .

- Color Transition : Pink (in the presence of Ca²⁺) to blue (with excess EDTA) .

- Applications: Calcium quantification in meat products and biocementation studies via EDTA titration . Molecular biology (e.g., loop-mediated isothermal amplification (LAMP) assays, though primarily its non-sodium form is used here) .

Comparison with Similar Compounds

Eriochrome Black T

Key Insight : While Eriochrome Black T offers superior accuracy in calcium titration, HNBD is favored in high-pH environments (e.g., pH 12–13) due to its optimized pH range .

Hydroxy Naphthol Blue (Non-Disodium Form)

Key Insight: The disodium form’s solubility and pH stability make it suitable for titrations, whereas non-sodium HNB is adapted for molecular diagnostics due to its compatibility with isothermal amplification conditions .

Naphthol AS-MX Phosphate Disodium Salt

Key Insight : Naphthol AS-MX serves specialized roles in fluorescence-based staining, contrasting with HNBD’s broad use in quantitative titrations .

Fast Blue BB Salt

Key Insight : Fast Blue BB Salt is niche to enzymatic staining, while HNBD is a standalone titrant in calcium analysis .

Performance Metrics in Calcium Titration

A comparative study of calcium determination in meat-derived mechanically separated meat (MSM) revealed:

| Indicator | Recovery Rate (%) | pH Compatibility |

|---|---|---|

| Hydroxy Naphthol Blue Disodium Salt | >90 | 12–13 |

| Eriochrome Black T | >90 | 7.5–10.5 |

| Hydroxy Naphthol Blue | >90 | Not specified |

Despite comparable recovery rates, HNBD’s high-pH suitability reduces interference from competing ions (e.g., Mg²⁺), making it preferable in alkaline matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.